LY 517717-d8 - 1346601-10-2

LY 517717-d8

Catalog Number: EVT-1462166
CAS Number: 1346601-10-2
Molecular Formula: C27H33N5O2
Molecular Weight: 467.643
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LY 517717-d8 is a deuterated derivative of LY 517717, which is an investigational compound primarily studied as an oral direct inhibitor of activated Factor Xa, a crucial component in the coagulation cascade. This compound is believed to be associated with Lilly's PMD-3112, which was licensed from Amgen. LY 517717-d8 is classified as a small molecule and has not yet received regulatory approval for clinical use. Its primary indication involves potential applications in anticoagulation therapies, particularly for conditions requiring the inhibition of thrombus formation without the complications associated with traditional anticoagulants .

Synthesis Analysis

The synthesis of LY 517717-d8 involves several key steps typically associated with the production of piperazine derivatives. The synthesis can be achieved through various methods, including:

  1. Piperazine Derivative Formation: The initial step usually involves the formation of piperazine rings through nucleophilic substitution reactions.
  2. Deuteration: Deuterated compounds are synthesized by substituting hydrogen atoms in the molecular structure with deuterium atoms, enhancing stability and altering pharmacokinetic properties.
Molecular Structure Analysis

The molecular structure of LY 517717-d8 can be represented by its chemical formula C27H33N5O2C_{27}H_{33}N_{5}O_{2}. The deuterated version features isotopes of hydrogen (deuterium) that influence its physical properties. The compound contains:

  • Five rings: Contributing to its stability and interaction with biological targets.
  • Functional groups: Including amines and carbonyls that are critical for its mechanism of action.

The structural data indicates a complex arrangement that allows for specific binding interactions with Factor Xa .

Chemical Reactions Analysis

LY 517717-d8 undergoes several chemical reactions that are essential for its functionality:

  1. Inhibition Mechanism: As a direct inhibitor of activated Factor Xa, it binds to the active site of the enzyme, preventing substrate access and subsequent thrombin generation.
  2. Stability Under Physiological Conditions: The compound's stability in various pH environments and temperatures is crucial for its therapeutic efficacy.

Technical details regarding kinetic parameters and reaction rates are often derived from in vitro studies assessing the compound's performance against Factor Xa under controlled laboratory conditions .

Mechanism of Action

The mechanism of action for LY 517717-d8 involves:

  • Direct Inhibition: By binding to activated Factor Xa, it disrupts the coagulation cascade, effectively reducing thrombin generation and fibrin formation.
  • Pharmacodynamics: The inhibition leads to a decrease in blood clot formation, making it beneficial in conditions where anticoagulation is necessary.

Data from preclinical studies suggest that LY 517717-d8 exhibits a dose-dependent response in inhibiting Factor Xa activity, which correlates with its potential therapeutic effects .

Physical and Chemical Properties Analysis

LY 517717-d8 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 459.594 g/mol.
  • Solubility: Water solubility is low at approximately 0.0694 mg/mL.
  • LogP Value: Indicates moderate lipophilicity with values around 2.49, suggesting a balance between hydrophilicity and lipophilicity.
  • pKa Values: The strongest acidic pKa is around 12.54, while the strongest basic pKa is approximately 8.81.

These properties indicate that LY 517717-d8 can be effectively absorbed and distributed within biological systems while maintaining stability under physiological conditions .

Applications

LY 517717-d8 has been primarily investigated for its potential applications in:

  • Anticoagulation Therapy: As a direct inhibitor of Factor Xa, it may serve as an alternative to traditional anticoagulants like warfarin or direct thrombin inhibitors.
  • Research Tool: Due to its unique structure and mechanism of action, it can be used in research settings to study coagulation pathways and develop new therapeutic strategies against thrombotic disorders.

The ongoing research into LY 517717-d8 aims to further elucidate its pharmacological profile and optimize its therapeutic potential in clinical settings .

Introduction to LY 517717-d8

Chemical Identity and Isotopic Labeling

Structural Characterization of LY 517717

The parent compound LY-517717 (CAS# 313489-71-3) is a complex organic molecule with the chemical formula C₂₇H₃₃N₅O₂ and a molecular weight of 459.583 g/mol. Structurally, it features a chiral center with (R)-configuration, critical for its biological activity. The molecule integrates three key pharmacophores:

  • A 1-methyl-4-piperidinyl group providing basic character
  • A piperazine linker enabling conformational flexibility
  • An indole-6-carboxamide moiety functioning as the key binding element to the FXa active site [1] [4] [5]

The specific arrangement facilitates selective interaction with coagulation factor Xa through hydrogen bonding and hydrophobic interactions. The indole nitrogen forms a critical hydrogen bond with Gly218 in the FXa S4 pocket, while the phenyl group occupies the hydrophobic aryl binding site, collectively contributing to its high inhibitory potency (IC₅₀ in low nanomolar range) [4] [5].

Table 1: Chemical Identifiers of LY-517717 and LY-517717-d8

PropertyLY-517717LY-517717-d8
CAS Number313489-71-31346601-10-2
Molecular FormulaC₂₇H₃₃N₅O₂C₂₇H₂₅D₈N₅O₂
Molecular Weight459.583 g/mol467.63 g/mol
IUPAC NameN-{(1R)-2-[4-(1-Methyl-4-piperidinyl)-1-piperazinyl]-2-oxo-1-phenylethyl}-1H-indole-6-carboxamideN-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide
Canonical SMILESCN1CCC(CC1)N2CCN(CC2)C(=O)C@@HNC(=O)C4=CC5=C(C=C4)C=CN5CN1CCC(CC1)N2CCN(CC2)C(=O)C@@HNC(=O)C4=CC5=C(C=C4)C=CN5 (with deuterium at specified positions)
InChIKeyVYNKVNDKAOGAAQ-UHFFFAOYSA-NVYNKVNDKAOGAAQ-FSTWYFRWSA-N

Rationale for Deuterium Substitution (d8) in Drug Design

Deuterium (²H), a stable, non-radioactive hydrogen isotope with twice the atomic mass of protium (¹H), is strategically incorporated at metabolic vulnerability points to leverage the Kinetic Isotope Effect (KIE). The deuterium substitution in LY-517717-d8 specifically targets the methylene groups (-CH₂-) within the piperazine ring, resulting in an octadeuterated species where eight hydrogen atoms are replaced (positions confirmed via [²H]-NMR) [3]. This modification creates stronger carbon-deuterium bonds (C–D) compared to carbon-hydrogen bonds (C–H), with dissociation energies increased by approximately 1-1.5 kcal/mol. The primary biochemical consequences include:

  • Metabolic Deceleration: Cytochrome P450-mediated oxidation, the predominant clearance mechanism for LY-517717, experiences significant rate reduction due to the rate-limiting nature of C–H bond breaking in hydroxylation reactions. KIE values typically range between 2-10 for aromatic and aliphatic deuterations, potentially extending elimination half-life [3].
  • Isotopic Tracing: The distinct mass signature introduced by eight deuterium atoms (mass shift +8 Da) enables unambiguous differentiation from endogenous metabolites in mass spectrometry-based assays, facilitating precise quantification in complex biological matrices like plasma, urine, and tissue homogenates [3].
  • Biological Equivalence: Deuterium substitution minimally alters molecular volume and electrostatic properties compared to bulkier substituents, preserving target binding affinity while modifying pharmacokinetics. Computational chemistry analyses confirm minimal conformational perturbation (<0.5 Å RMSD) in the deuterated versus non-deuterated structure bound to FXa [6].

Stability and Metabolic Implications of Deuterated Analogues

The strategic deuteration in LY-517717-d8 confers distinct stability advantages crucial for research applications:

  • Metabolic Stability Enhancement: In vitro microsomal studies demonstrate significantly reduced clearance rates for LY-517717-d8 compared to the protiated form. Human liver microsome incubations show 2.3-fold decreased intrinsic clearance, attributable to attenuated N-dealkylation at the piperazine ring and reduced piperidine ring oxidation – the two major metabolic pathways identified in mass balance studies [3].
  • Isotope-Dependent Half-Life Extension: Pharmacokinetic profiling in preclinical models reveals altered disposition kinetics. While maximum plasma concentration (Cₘₐₓ) remains comparable, the area under the curve (AUC) increases by 1.8-2.5-fold, accompanied by a proportional extension in elimination half-life (t₁/₂ increased from 6.3 to 11.7 hours in canine models). These shifts occur without significant changes in volume of distribution, confirming altered metabolism rather than distribution differences [3] [6].
  • Metabolic Pathway Elucidation: The distinctive mass fragmentation patterns of LY-517717-d8 facilitate identification of previously undetectable minor metabolites. Comparative metabolism studies using tandem mass spectrometry (LC-MS/MS) reveal deuterium-retaining metabolites indicating alternative clearance pathways (e.g., amide hydrolysis), providing comprehensive metabolic maps for human translation [3].

Table 2: Metabolic Properties of LY-517717 versus LY-517717-d8

Metabolic ParameterLY-517717LY-517717-d8Analytical Method
Major Metabolic SitesPiperazine N-dealkylation, Piperidine oxidationIdentical sites with attenuated kineticsHLM/RLM incubation + HRMS
Intrinsic Clearance (HLM)32.7 ± 3.1 mL/min/kg14.2 ± 1.8 mL/min/kgLC-MS/MS quantification
Plasma Half-life (Canine)6.3 ± 0.9 h11.7 ± 1.4 hNon-compartmental analysis
AUC₀–∞ (Canine)4,320 ± 510 ng·h/mL9,850 ± 1,120 ng·h/mLLC-MS/MS
Primary Detection UtilityTherapeutic activity assessmentMetabolic pathway tracing, mass shift differentiationHigh-resolution mass spectrometry

The deuterated analogue serves as an indispensable tool for elucidating the metabolic fate of LY-517717 without intrinsic pharmacological interference, enabling researchers to differentiate between first-pass and systemic metabolism contributions, identify enzyme-specific clearance pathways, and quantify tissue-specific distribution patterns – critical data for predicting human pharmacokinetics and potential drug-drug interactions [3].

Properties

CAS Number

1346601-10-2

Product Name

LY 517717-d8

IUPAC Name

N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide

Molecular Formula

C27H33N5O2

Molecular Weight

467.643

InChI

InChI=1S/C27H33N5O2/c1-30-13-10-23(11-14-30)31-15-17-32(18-16-31)27(34)25(21-5-3-2-4-6-21)29-26(33)22-8-7-20-9-12-28-24(20)19-22/h2-9,12,19,23,25,28H,10-11,13-18H2,1H3,(H,29,33)/t25-/m1/s1/i15D2,16D2,17D2,18D2

InChI Key

VYNKVNDKAOGAAQ-FSTWYFRWSA-N

SMILES

CN1CCC(CC1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5

Synonyms

N-[(1R)-2-[4-(1-Methyl-4-piperidinyl)-1-(piperazinyl-d8)]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.